molecular formula C13H26N2O5Si B025671 N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam CAS No. 106996-32-1

N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam

Cat. No. B025671
M. Wt: 318.44 g/mol
InChI Key: XLOUXCBUKZRSQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of caprolactam, a closely related compound, has been extensively studied. Kumar et al. (2019) provided a comprehensive review of the transformation of different substrates such as cyclohexanone oxime and cyclohexanone into caprolactam, focusing on a wide range of catalysts including both homogeneous and heterogeneous systems (Kumar et al., 2019). Additionally, Anilkumar and Hoelderich (2015) described a one-step synthesis of caprolactam from cyclohexanone via a combined liquid phase ammoximation and Beckmann rearrangement, using Nb-MCM-41 catalysts (Anilkumar & Hoelderich, 2015).

Molecular Structure Analysis

The molecular structure of caprolactam and its derivatives has been a key focus in research due to their significance in polymer synthesis. Studies such as those by Goodman and Vachon (1984) have explored the anionic polymerization of caprolactam, providing insights into the molecular structure and how it influences polymerization (Goodman & Vachon, 1984).

Chemical Reactions and Properties

Caprolactam derivatives undergo various chemical reactions, notably the Beckmann rearrangement, which is crucial in their transformation into functional materials. For instance, Tarkin-Tas and Mathias (2010) discussed the Beckmann rearrangement reaction of a caprolactam derivative, highlighting its potential in creating novel materials (Tarkin-Tas & Mathias, 2010).

Physical Properties Analysis

The physical properties of caprolactam and its derivatives, such as melting point, solubility, and crystallinity, are crucial for their industrial applications. Lai et al. (2012) explored the copolymerization of caprolactam with other materials, providing insights into the physical properties and how they can be tuned for specific applications (Lai et al., 2012).

Scientific Research Applications

Synthesis and Polymerization

  • A study described the synthesis of a functional derivative of ε-caprolactam, which could undergo homopolymerization and copolymerization, leading to polymers with ketone or hydroxyl groups. These polymers are sensitive to thermal and photo-cross-linking, suggesting applications in novel material development (Tarkin-Tas & Mathias, 2010).

Drug Delivery Systems

  • Cationic poly(ε-caprolactone) modified hollow mesoporous silica nanoparticles, achieved by grafting trimethoxysilane-end functionalized polymers, showed potential as efficient drug carriers. This implies the use of trimethoxysilane-functionalized polymers in creating targeted drug delivery mechanisms (Zhang et al., 2013).

Material Science and Engineering

  • Research on telechelic polylactones functionalized with trimethoxysilyl groups for creating crosslinked materials hints at applications in coatings, adhesives, and composite materials. These functionalized polymers offer enhanced reactivity and potential for creating advanced materials with specific properties (Kricheldorf & Hachmann Thießen, 2005).

Safety And Hazards

“N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam” is classified as an eye irritant (Eye Irrit. 2A H319) according to the GHS-US classification . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .

properties

IUPAC Name

2-oxo-N-(3-trimethoxysilylpropyl)azepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O5Si/c1-18-21(19-2,20-3)11-7-9-14-13(17)15-10-6-4-5-8-12(15)16/h4-11H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOUXCBUKZRSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC(=O)N1CCCCCC1=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam
Reactant of Route 2
Reactant of Route 2
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam
Reactant of Route 3
Reactant of Route 3
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam
Reactant of Route 4
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam
Reactant of Route 5
Reactant of Route 5
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam
Reactant of Route 6
Reactant of Route 6
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.